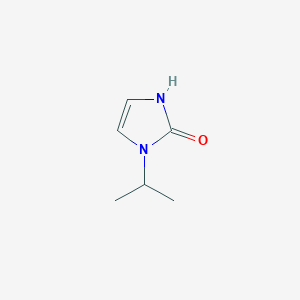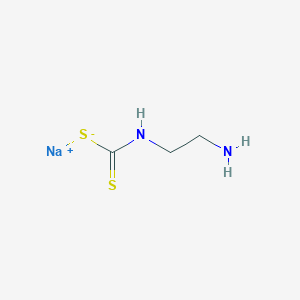
(2-Aminoethyl)dithiocarbamic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)dithiocarbamic acid sodium salt is a chemical compound with the molecular formula C3H8N2S2Na. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it useful in fields such as chemistry, biology, and environmental science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)dithiocarbamic acid sodium salt typically involves the reaction of ethylenediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
- Ethylenediamine is dissolved in water.
- Carbon disulfide is added to the solution, resulting in the formation of a dithiocarbamate intermediate.
- Sodium hydroxide is then added to neutralize the solution and form the sodium salt of the dithiocarbamate .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)dithiocarbamic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Substituted dithiocarbamates
Aplicaciones Científicas De Investigación
(2-Aminoethyl)dithiocarbamic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of enzyme inhibition and as a chelating agent in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as an antioxidant and in the treatment of heavy metal poisoning.
Industry: Utilized in the synthesis of novel materials for heavy metal uptake and environmental remediation
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)dithiocarbamic acid sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its sulfur and nitrogen atoms. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. The molecular targets and pathways involved include metal ion transporters and metalloproteins .
Comparación Con Compuestos Similares
Similar Compounds
Diethyldithiocarbamate: Another dithiocarbamate compound with similar chelating properties.
Dimethyldithiocarbamate: Similar in structure but with different alkyl groups.
Pyrrolidine dithiocarbamate: Contains a pyrrolidine ring instead of an ethylene group.
Uniqueness
(2-Aminoethyl)dithiocarbamic acid sodium salt is unique due to its ethylene backbone, which provides flexibility in forming complexes with a wide range of metal ions. This flexibility makes it particularly useful in applications requiring strong and stable metal chelation .
Propiedades
Fórmula molecular |
C3H7N2NaS2 |
|---|---|
Peso molecular |
158.23 g/mol |
Nombre IUPAC |
sodium;N-(2-aminoethyl)carbamodithioate |
InChI |
InChI=1S/C3H8N2S2.Na/c4-1-2-5-3(6)7;/h1-2,4H2,(H2,5,6,7);/q;+1/p-1 |
Clave InChI |
CXUBCVIYYXECKY-UHFFFAOYSA-M |
SMILES canónico |
C(CNC(=S)[S-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)
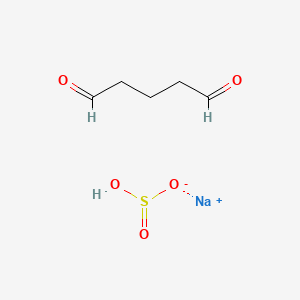

![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
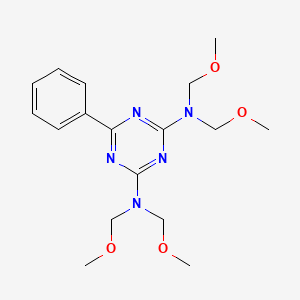

![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)


![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
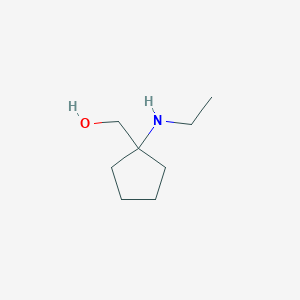
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)
